molecular formula C18H20ClNO5S B15106856 2-(Acetylamino)-4-chlorophenyl 4-ethoxy-2,5-dimethylbenzenesulfonate

2-(Acetylamino)-4-chlorophenyl 4-ethoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B15106856
M. Wt: 397.9 g/mol
InChI Key: SXXROFSAXKHOAA-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4-chlorophenyl 4-ethoxy-2,5-dimethylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and an ethoxy-dimethylbenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-chlorophenyl 4-ethoxy-2,5-dimethylbenzenesulfonate typically involves multiple steps. One common method includes the acetylation of 4-chloroaniline to form 2-(acetylamino)-4-chlorophenyl. This intermediate is then reacted with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4-chlorophenyl 4-ethoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Acetylamino)-4-chlorophenyl 4-ethoxy-2,5-dimethylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 4-ethoxy-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl and ethoxy-dimethylbenzenesulfonate moieties can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate
  • 2,5-Dimethyl-4-ethoxy-3(2H)-furanone

Uniqueness

2-(Acetylamino)-4-chlorophenyl 4-ethoxy-2,5-dimethylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20ClNO5S

Molecular Weight

397.9 g/mol

IUPAC Name

(2-acetamido-4-chlorophenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C18H20ClNO5S/c1-5-24-17-8-12(3)18(9-11(17)2)26(22,23)25-16-7-6-14(19)10-15(16)20-13(4)21/h6-10H,5H2,1-4H3,(H,20,21)

InChI Key

SXXROFSAXKHOAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C

Origin of Product

United States

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